molecular formula C11H15FO B13704018 3-(tert-Butoxy)-5-fluorotoluene

3-(tert-Butoxy)-5-fluorotoluene

Cat. No.: B13704018
M. Wt: 182.23 g/mol
InChI Key: GMHWLPLXOJATBE-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-5-fluorotoluene is a substituted toluene derivative featuring a tert-butoxy (–O–C(CH₃)₃) group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. This compound combines steric bulk from the tert-butoxy group with the electron-withdrawing nature of fluorine, creating a unique electronic and spatial profile. Such properties make it valuable in pharmaceutical and materials chemistry, particularly as an intermediate for synthesizing complex molecules. Its meta-substitution pattern further influences reactivity, directing subsequent chemical modifications .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

1-fluoro-3-methyl-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

GMHWLPLXOJATBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-5-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method involves the reaction of 3-bromo-5-fluorotoluene with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of 3-(tert-Butoxy)-5-fluorotoluene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-5-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butoxy)-5-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-5-fluorotoluene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituted Toluenes with Alkoxy and Halogen Groups
  • 3-Methoxy-5-fluorotoluene: Replacing tert-butoxy with methoxy (–OCH₃) reduces steric hindrance, increasing solubility in polar solvents. However, the smaller methoxy group offers less protection against nucleophilic attack compared to tert-butoxy. Fluorine’s electron-withdrawing effect is more pronounced here due to reduced steric shielding .
  • 3-Ethoxy-5-fluorotoluene :
    Ethoxy (–OCH₂CH₃) provides intermediate steric bulk between methoxy and tert-butoxy. Its longer alkyl chain enhances lipophilicity but may reduce metabolic stability compared to tert-butoxy derivatives.

Property 3-(tert-Butoxy)-5-fluorotoluene 3-Methoxy-5-fluorotoluene 3-Ethoxy-5-fluorotoluene
Molecular Weight (g/mol) ~182.2 ~140.1 ~154.2
Steric Bulk High Low Moderate
Solubility in Water Low Moderate Low
Metabolic Stability High (due to tert-butyl) Moderate Moderate
2.2. Positional Isomers
  • 4-(tert-Butoxy)-3-fluorotoluene: Moving the tert-butoxy group to the para position alters electronic effects.
  • This configuration may also hinder electrophilic substitution reactions at the aromatic ring .
2.3. Fluorinated Aromatics with tert-Butoxy Groups in Other Scaffolds
  • 5-Fluoro-2,3-disubstituted-4-pyrimidinones (e.g., from ): Pyrimidine cores with fluorine and alkoxy groups exhibit antitumor activity, as seen in 5-fluorouracil derivatives. While 3-(tert-Butoxy)-5-fluorotoluene lacks a pyrimidine ring, its tert-butoxy group may similarly enhance lipophilicity for membrane penetration, though biological activity is scaffold-dependent .
  • Bicyclic tert-Butoxycarbonyl (Boc) Derivatives (e.g., CAS 927679-54-7 from ):
    Boc-protected bicyclic compounds (e.g., azabicyclohexanes) share steric shielding from tert-butyl groups but differ in reactivity. The Boc group (a carbamate) is acid-labile, whereas the tert-butoxy ether in toluene is more stable under acidic conditions .

2.4. Non-Fluorinated tert-Butoxy Toluenes
  • 3-(tert-Butoxy)toluene :
    Absence of fluorine reduces electron-withdrawing effects, making the aromatic ring more reactive toward electrophiles. This compound may exhibit higher volatility and lower polarity than its fluorinated analog.

Key Research Findings

  • Synthetic Utility :
    The tert-butoxy group in 3-(tert-Butoxy)-5-fluorotoluene acts as a directing group in cross-coupling reactions, though steric hindrance may slow kinetics compared to smaller alkoxy substituents.
  • Biological Relevance :
    While fluorinated pyrimidines in show antitumor activity, toluene derivatives like 3-(tert-Butoxy)-5-fluorotoluene are less likely to directly inhibit enzymes like thymidylate synthase. However, their stability and lipophilicity make them valuable intermediates in drug design .
  • Stability: The tert-butoxy group enhances resistance to oxidative degradation compared to benzyloxy or allyloxy groups, as seen in ’s hydrogenolysis studies .

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